molecular formula C8H9NO B046363 N-Methylformanilide CAS No. 93-61-8

N-Methylformanilide

Cat. No.: B046363
CAS No.: 93-61-8
M. Wt: 135.16 g/mol
InChI Key: JIKUXBYRTXDNIY-UHFFFAOYSA-N
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Description

N-Methylformanilide: is an organic compound with the chemical formula C8H9NO N-Formyl-N-methylaniline or N-Methyl-N-phenylformamide . This compound is a clear, colorless to pale yellow liquid at room temperature and is primarily used as a formylating reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylformanilide can be synthesized through the reaction of methylaniline with formic acid. The process involves heating methylaniline with formic acid in the presence of a solvent like toluene. The reaction mixture is distilled to remove water and other by-products, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by heating methylaniline with formamide in glacial acetic acid solution. This method yields a high purity product and is preferred for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-Methylformanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Phosphoryl Chloride: Used in Vilsmeier-Haack reactions.

    Formic Acid: Used in the synthesis of this compound.

Major Products:

Comparison with Similar Compounds

  • N,N-Dimethylformamide
  • N,N-Diphenylformamide
  • N,N-Diethylformamide
  • N-Methylaniline
  • Formanilide

Uniqueness: N-Methylformanilide is unique due to its higher electrophilic potential compared to other formamides, making it more effective in certain formylation reactions. its greater steric demand can be a limiting factor in some applications .

Properties

IUPAC Name

N-methyl-N-phenylformamide
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InChI

InChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JIKUXBYRTXDNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=CC=C1
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Molecular Formula

C8H9NO
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DSSTOX Substance ID

DTXSID0059089
Record name Formamide, N-methyl-N-phenyl-
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Molecular Weight

135.16 g/mol
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Physical Description

Colorless liquid; mp = 9-13 deg C; [Alfa Aesar MSDS]
Record name N-Methylformanilide
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Vapor Pressure

0.02 [mmHg]
Record name N-Methylformanilide
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CAS No.

93-61-8
Record name N-Methylformanilide
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Synthesis routes and methods I

Procedure details

By essentially the procedure of Example 1, a tube was charged with 20 g of dimethylaniline, 20 g of dimethylformamide, and 1.0 g of cupric chloride dihydrate. The reaction was run at 114°-115° C. for one hour while oxygen was injected incrementally at 200-400 psi. The oxygen absorption was about 0.12 mole. Analysis of the reaction mixture by GC/MS showed a 94.5% conversion of dimethylaniline and a 15.4% yield of N-methyl-N-phenylformamide.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride dihydrate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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reactant
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Synthesis routes and methods III

Procedure details

To the reactor described in Example 1 is charged 107 grams (1.0 mole) of N-methyl aniline, 14 grams (0.1 mole) of sodium formanilide and 150 milliliters of methanol. The autoclave is closed, purged with carbon monoxide and the temperature raised to 100° C. with atmospheric steam. Carbon monoxide is then introduced at 28 kg/cm2 pressure for about 30 minutes. The basic reaction mixture is neutralized with hydrochloric acid and extracted with xylene. Gas liquid chromatographic analysis shows that a high conversion to N-methyl formanilide is obtained.
Quantity
107 g
Type
reactant
Reaction Step One
Name
sodium formanilide
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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